

# The history and development of Amperozide as a psychotropic agent

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the History and Development of **Amperozide** as a Psychotropic Agent

#### Introduction

Amperozide is an atypical antipsychotic belonging to the diphenylbutylpiperazine class of compounds.[1] Initially investigated for the treatment of schizophrenia in humans, it represented a novel approach to antipsychotic therapy due to its distinct pharmacological profile, differing significantly from conventional neuroleptics.[2][3] Though it never received clinical approval for human use, its development provided valuable insights into the role of serotonin receptors in psychosis and influenced the trajectory of antipsychotic drug discovery. [4][5] This technical guide provides a comprehensive overview of the history, development, mechanism of action, and clinical evaluation of Amperozide, tailored for researchers, scientists, and drug development professionals.

# **History and Development**

Amperozide was developed by Pharmacia LEO Therapeutics AB in Sweden. The primary focus of its investigation was its potential as a treatment for schizophrenia. Preclinical studies in the late 1980s and early 1990s demonstrated its unique pharmacological properties, suggesting a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects (EPS) compared to typical antipsychotics. Amperozide progressed to Phase II clinical trials for schizophrenia but was ultimately not adopted for this indication in humans. Despite its



discontinuation for human use, **Amperozide** found a niche in veterinary medicine, where it is used to manage aggression and stress in pigs.

#### **Mechanism of Action**

**Amperozide**'s mechanism of action is distinguished by its potent antagonism of the serotonin 5-HT2A receptor, with a significantly lower affinity for dopamine D2 receptors, the primary target of traditional antipsychotics. This profile led to its classification as a selective 5-HT2 receptor antagonist.

## **Pharmacodynamics**

**Amperozide**'s interaction with various neurotransmitter receptors has been characterized through in vitro radioligand binding studies. It exhibits a high affinity for 5-HT2A receptors, moderate affinity for  $\alpha$ 1-adrenergic receptors, and low affinity for dopamine D2 receptors. Unlike many other antipsychotics, it has a low affinity for D1, 5-HT1A,  $\alpha$ 2-adrenergic, muscarinic M1 and M2, and opiate sigma receptors.

The antagonistic properties of **Amperozide** at the 5-HT2A receptor were confirmed by its ability to inhibit serotonin-induced formation of inositol-1-phosphate in human blood platelets, a key downstream signaling event of 5-HT2A receptor activation.

In addition to its receptor binding profile, **Amperozide** has been shown to inhibit the release of dopamine and alter the firing patterns of dopaminergic neurons. It also demonstrates inhibitory effects on the uptake of dopamine, serotonin, and noradrenaline in vitro.

## **Signaling Pathway**

The primary mechanism of **Amperozide** involves the blockade of the 5-HT2A receptor, which is a Gq/11-coupled receptor. Activation of this receptor by serotonin typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). **Amperozide**, as an antagonist, prevents this cascade.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Amperozide Wikipedia [en.wikipedia.org]
- 2. Amperozide--a new putatively antipsychotic drug with a limbic mode of action on dopamine mediated behaviour PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acnp.org [acnp.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Amperozide | C23H29F2N3O | CID 73333 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The history and development of Amperozide as a psychotropic agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665485#the-history-and-development-of-amperozide-as-a-psychotropic-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com